2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS: Not explicitly provided; molecular formula: C₂₄H₂₅N₇O₄, molecular weight: 475.51 g/mol) is a triazolopyrimidine derivative featuring a piperazine linker and dual 3-methoxyphenoxy substituents . Its structural complexity arises from a triazole-fused pyrimidine core, which enhances interactions with biological targets such as kinases or receptors. The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling, typically using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine .
Key applications include anticancer and antimicrobial research, with preliminary studies indicating inhibitory effects on tumor cell proliferation and bacterial growth . Its high purity (≥95%) and solubility in organic solvents make it suitable for in vitro assays and structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4/c1-33-18-6-3-5-17(13-18)31-24-22(27-28-31)23(25-16-26-24)30-11-9-29(10-12-30)21(32)15-35-20-8-4-7-19(14-20)34-2/h3-8,13-14,16H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPFFGMDZWHEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure
This compound features a unique structure characterized by:
- A triazolopyrimidine core which is known for its diverse biological activities.
- A piperazine moiety , often associated with neuroactive properties.
- Multiple methoxyphenyl groups that may enhance lipophilicity and biological interactions.
The molecular formula is with a molecular weight of approximately 465.5 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving phenyl hydrazine and pyrimidine derivatives.
- Piperazine Linkage : The triazolopyrimidine is then reacted with piperazine derivatives to form an intermediate.
- Final Modification : The introduction of the 2-(3-methoxyphenoxy)ethyl group is accomplished via nucleophilic substitution.
Anticancer Activity
Research has indicated that compounds similar to the one exhibit significant anticancer properties. For instance, studies have shown that triazolopyrimidine derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values reported for various derivatives range from 1.95 to 4.24 μM, demonstrating potent activity compared to standard drugs like doxorubicin and 5-fluorouracil .
Antimicrobial Properties
The compound also shows promising antimicrobial activity against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Enterococcus faecium.
- Gram-negative bacteria : Exhibits activity against Escherichia coli and Klebsiella pneumoniae.
Studies have reported minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 µg/ml for several synthesized derivatives .
Mechanistic Insights
The biological effects of this compound are primarily mediated through:
- Enzyme Inhibition : By interacting with critical enzymes involved in metabolic pathways.
- Receptor Modulation : Potentially acting as an agonist or antagonist at specific receptor sites.
- Nucleic Acid Binding : The structure may allow intercalation into DNA or RNA, influencing gene expression .
Study on Anticancer Activity
A study focused on the anticancer effects of triazolopyrimidine derivatives demonstrated notable cytotoxicity against several cancer cell lines. The synthesized compounds displayed enhanced activity due to structural modifications that increased their affinity for TS .
Antimicrobial Screening
In another investigation, a series of triazole derivatives were tested against ESKAPE pathogens. The results indicated variable potency, with some compounds showing significant inhibition against resistant strains .
Data Summary
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including:
- Starting Materials : Commonly involves aromatic aldehydes and hydrazine derivatives.
- Reaction Conditions : Solvents like ethanol or dimethylformamide are often used, with catalysts such as sodium hydroxide or acetic acid to facilitate reactions.
- Monitoring Techniques : Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm product formation and identify side products.
This compound has shown promise in various biological applications:
Antimicrobial Properties
It exhibits significant antibacterial and antifungal activities. The mechanism primarily involves the inhibition of enzymes critical for the synthesis of bacterial cell walls and fungal cell membranes. This disruption leads to cell death, making it a candidate for antimicrobial applications.
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing inhibitory effects on cell proliferation. The presence of the triazole and piperazine moieties is believed to enhance its activity against tumor cells.
Neuropharmacological Effects
The piperazine component suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating that this compound may influence mood or cognitive functions.
Case Studies and Research Findings
Several studies have documented the pharmacological potential of similar compounds:
- Antimicrobial Efficacy : A study focusing on triazole derivatives highlighted their effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cytotoxicity Assessments : In vitro assays have demonstrated that compounds with similar structures can induce cytotoxicity in human cancer cell lines, suggesting a pathway for further development as anticancer agents .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression and microbial resistance. These studies help elucidate the mechanisms through which these compounds exert their biological effects .
Chemical Reactions Analysis
Reactivity of the Triazolo[4,5-d]Pyrimidine Core
The triazolopyrimidine moiety is electron-deficient due to its fused heteroaromatic structure, making it susceptible to nucleophilic and electrophilic substitutions.
Nucleophilic Substitution at Position 7
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The 7-position of triazolopyrimidines is typically activated for nucleophilic displacement. In related compounds (e.g.,), this site reacts with amines (e.g., piperazine) under basic conditions to form C–N bonds.
-
Example Reaction :
This step is critical in synthesizing the target compound’s piperazine-linked structure.
Electrophilic Aromatic Substitution
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The triazole ring may undergo electrophilic substitution at electron-rich positions. For example, nitration or halogenation could occur under acidic conditions.
Piperazine Ring Modifications
The secondary amines in the piperazine linker enable alkylation, acylation, or coordination with metal ions.
Acylation of Piperazine
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The ethanone group (R–CO–) at the piperazine terminus suggests formation via acylation. HATU or EDCl-mediated coupling with carboxylic acids is a common strategy :
Similar protocols are used in peptide bond formation and linker attachments .
Alkylation
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Alkyl halides or tosylates can alkylate piperazine’s nitrogen atoms. For example, methyl iodide in DMF introduces methyl groups .
Ethanone Group Transformations
The ketone functional group participates in condensation, reduction, or nucleophilic addition reactions.
Reduction to Alcohol
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Sodium borohydride (NaBH) or catalytic hydrogenation reduces the ketone to a secondary alcohol:
Condensation Reactions
Methoxyphenoxy Group Reactivity
The aryl ether groups may undergo demethylation or cleavage under specific conditions.
Demethylation
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BBr or HI cleaves methoxy groups to phenols:
This modifies electronic properties and hydrogen-bonding capacity .
Oxidation
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Strong oxidants (e.g., KMnO) could oxidize the methoxyphenoxy moiety to quinones, though steric hindrance may limit this.
Stability and Degradation Pathways
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Acidic Conditions : Protonation of the triazole nitrogen may lead to ring-opening or decomposition.
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Basic Conditions : Hydrolysis of the ethanone or triazolopyrimidine core is possible under prolonged basic treatment .
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Photodegradation : Conjugated aromatic systems are prone to photooxidation, requiring storage in dark conditions.
Table 1: Key Reaction Pathways and Conditions
Comparison with Similar Compounds
Critical Parameters :
- Solvent polarity (DMF > ethanol) improves yields for bulky substituents .
- Catalysts like acetic acid accelerate amide bond formation in ethanone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
